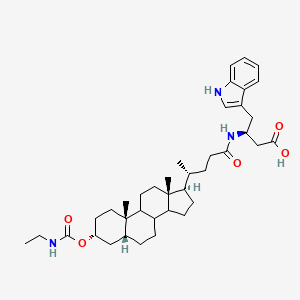
UniPR505
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UniPR505 is a potent antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. This compound is a novel 3α-carbamoyloxy derivative with significant antiangiogenic properties, meaning it can inhibit the formation of new blood vessels . This compound has shown promise in various research applications, particularly in cancer therapy, due to its ability to block EphA2 phosphorylation and inhibit neovascularization .
Méthodes De Préparation
UniPR505 is synthesized through a series of chemical reactions involving lithocholic acid as the core structure. The synthetic route includes the following steps:
Starting Material: Lithocholic acid is used as the starting material.
Functionalization: The lithocholic acid core undergoes functionalization to introduce the 3α-carbamoyloxy group.
Coupling Reaction: The functionalized lithocholic acid is then coupled with β-homo-tryptophan to form the final product, this compound.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
UniPR505 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the carbamoyloxy group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings of the β-homo-tryptophan moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
UniPR505 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the EphA2 receptor and its role in various signaling pathways.
Biology: In biological research, this compound is used to investigate the mechanisms of angiogenesis and the role of EphA2 in cell signaling.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and metastasis.
Mécanisme D'action
UniPR505 exerts its effects by binding to the EphA2 receptor and inhibiting its phosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor growth. The molecular targets of this compound include the ligand-binding domain of the EphA2 receptor, which is responsible for its interaction with ephrins .
Comparaison Avec Des Composés Similaires
UniPR505 is unique compared to other EphA2 antagonists due to its high potency and specific antiangiogenic properties. Similar compounds include:
UniPR129: Another EphA2 antagonist with lower potency compared to this compound.
Tesevatinib: A multi-target tyrosine kinase inhibitor that also targets EphA2 but has a broader range of targets.
NVP-BHG712: An EphA2 and EphB4 inhibitor with different structural properties.
This compound stands out due to its specific targeting of the EphA2 receptor and its significant antiangiogenic effects, making it a valuable compound in cancer research and therapy.
Propriétés
Formule moléculaire |
C39H57N3O5 |
|---|---|
Poids moléculaire |
647.9 g/mol |
Nom IUPAC |
(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1 |
Clé InChI |
JZDJKWCLKGBXIC-FFMYDFQJSA-N |
SMILES isomérique |
CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
SMILES canonique |
CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



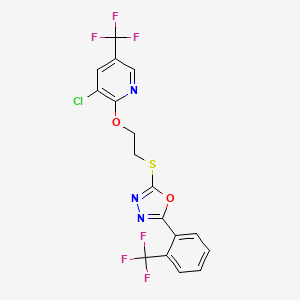
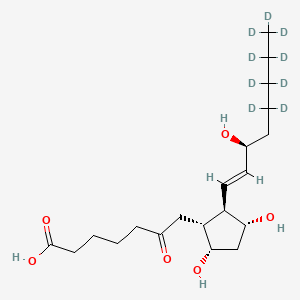

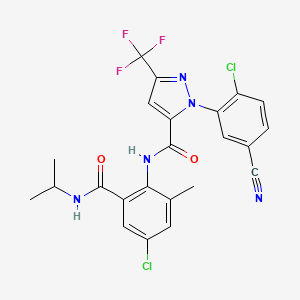
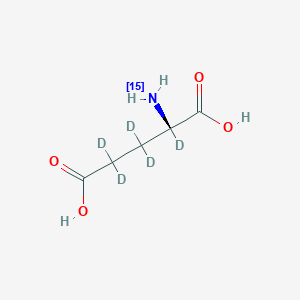

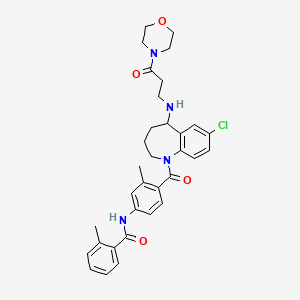
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

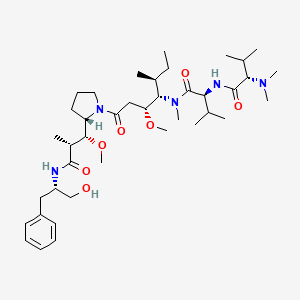
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

